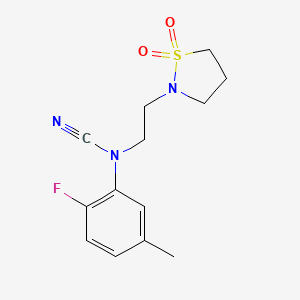![molecular formula C16H16N8S B2662375 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine CAS No. 2320176-95-0](/img/structure/B2662375.png)
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The molecule also contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of α-Halocarbonyl Compounds . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a pyridazine ring, a triazole ring, and a thiazole ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyridazine ring is substituted by a phenyl group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial/Antitumor Activities
- Compounds containing [1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties have been synthesized and investigated for their antimicrobial and antitumor activities. For example, a study by Riyadh (2011) synthesized enaminones as key intermediates for producing substituted pyridine derivatives, which showed comparable cytotoxic effects against human breast and liver carcinoma cell lines to that of 5-fluorouracil, a standard in chemotherapy (Riyadh, 2011).
Transformations in Organic Synthesis
- Glover and Rowbottom (1976) described the N-amination of compounds like imidazo[1,2-a]pyridines and s-triazolo[4,3-a]pyridines. This process is integral to the synthesis of various fused imidazoles and triazoles, showcasing the utility of these compounds in developing new chemical entities (Glover & Rowbottom, 1976).
Synthesis of Thienopyrimidine Derivatives
- The synthesis of thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidines, was explored by Bhuiyan et al. (2006). These derivatives demonstrated pronounced antimicrobial activity, highlighting their potential in medicinal chemistry applications (Bhuiyan et al., 2006).
Development of Heterocyclic Systems
- Kočevar, Stanovnik, and Tiŝler (1978) investigated 3-Diazopyrazolo[3,4-b]pyridine, leading to the development of new heterocyclic systems. This research demonstrates the versatility of compounds with triazolo[4,3-b]pyridazine moieties in synthesizing diverse heterocyclic structures (Kočevar, Stanovnik, & Tiŝler, 1978).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
- Gyoten et al. (2003) synthesized compounds like [1, 2, 4]triazolo[1, 5-b]pyridazines with potential antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating the relevance of these compounds in developing new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYMYQMHLFTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)


![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)
![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)
![1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea](/img/structure/B2662315.png)
